Ring Strain Energy: BCB Core Delivers >2× the Strain Release of Cyclopropane or Cyclobutane Building Blocks
The bicyclo[1.1.0]butane core common to the target compound possesses a ring strain energy of 63.9 kcal mol⁻¹, which is more than double that of cyclopropane (27.5 kcal mol⁻¹) or cyclobutane (26.3 kcal mol⁻¹), and substantially exceeds bicyclo[1.1.1]pentane (~40 kcal mol⁻¹) [1] [2]. This differential translates into a driving force for strain-release ring-opening that enables chemistry—such as mild photoredox radical additions and catalyst-controlled regiodivergent hydrophosphination—that cannot be accessed with less-strained carbocyclic building blocks [3].
| Evidence Dimension | Ring strain energy (kcal mol⁻¹) |
|---|---|
| Target Compound Data | 63.9–66 kcal mol⁻¹ (BCB core shared by target compound) |
| Comparator Or Baseline | Cyclopropane: 27.5 kcal mol⁻¹; Cyclobutane: 26.3 kcal mol⁻¹; Bicyclo[1.1.1]pentane (BCP): ~40 kcal mol⁻¹ |
| Quantified Difference | BCB strain energy is 2.3× cyclopropane, 2.4× cyclobutane, and ~1.6× BCP |
| Conditions | Thermochemical and computational determinations (group contribution method, formation enthalpy) |
Why This Matters
For procurement decisions, the BCB scaffold's uniquely high strain energy enables synthetic transformations (strain-release cascades, cycloadditions) that are thermodynamically inaccessible to cyclopropane, cyclobutane, or BCP analogs, making a BCB-based building block a non-interchangeable reagent for constructing 1,3-disubstituted cyclobutanes and bicyclo[n.1.1]alkane bioisosteres.
- [1] Wikipedia contributors. Bicyclobutane. Wikipedia, The Free Encyclopedia. Accessed May 2026. Strain energy estimated at 63.9 kcal mol⁻¹. View Source
- [2] Walczak, M. A.; Krainz, T.; Wipf, P. Ring-Strain-Enabled Reaction Discovery: New Heterocycles from Bicyclo[1.1.0]butanes. Acc. Chem. Res. 2015, 48 (4), 1149–1158. DOI: 10.1021/ar500437h View Source
- [3] Golfmann, M.; Walker, J. C. L. Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chem. Sci. 2022, 13, 11721–11737. DOI: 10.1039/d2sc03948f View Source
